molecular formula C9H10N4O B2745374 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol CAS No. 1092292-30-2

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol

Cat. No.: B2745374
CAS No.: 1092292-30-2
M. Wt: 190.206
InChI Key: LQIDVDDPBLDQOO-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol is a chemical reagent designed for research and development applications. As a derivative of the tetrazole heterocycle, this compound features a phenol group and an ethyl substitution on the tetrazole ring, making it a versatile intermediate and building block in organic synthesis. Tetrazole derivatives are of significant interest in medicinal chemistry and pharmacology. They are often used as bioisosteres for carboxylic acids, which can improve the metabolic stability and bioavailability of drug candidates . Based on research into similar structures, this compound may serve as a key precursor in the development of agents with potential antibacterial, anti-inflammatory, or anticancer properties . Its specific ethyl substitution is a feature studied in tetrazole chemistry to understand conformational behavior and tautomerism, which can influence its binding to biological targets . In materials science, the tetrazole ring is known for its excellent coordination ability. Related tetrazole-phenol compounds have been successfully employed as ligands to construct metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas adsorption, and as luminescent materials . The presence of both nitrogen (from the tetrazole ring) and oxygen (from the phenol group) donor atoms allows this compound to form diverse and structurally interesting complexes with various metal ions like zinc, cadmium, and nickel. This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-ethyltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-13-9(10-11-12-13)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIDVDDPBLDQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 4-cyanophenol is treated with sodium azide and ethyl cyanoformate in the presence of 2,6-lutidine and trifluoroacetic acid (TFA) at 75°C for 6 hours (Table 1). The reaction proceeds via intermediate nitrile activation, followed by cyclization to form the tetrazole ring. Ethyl cyanoformate serves dual roles as a nitrile precursor and ethyl group donor, ensuring regioselective substitution at the N1 position of the tetrazole.

Table 1: Optimized Conditions for Huisgen Cyclization

Parameter Value Source
Temperature 75°C
Reaction Time 6 hours
Solvent 2,6-Lutidine/TFA
Yield 52.6% (isolated crystalline)

Post-reaction workup involves extraction with ethyl acetate, followed by crystallization from ether/hexane. Larger-scale adaptations (e.g., 83.4 g sodium azide) employ sodium nitrite and hydrochloric acid to mitigate hydrazoic acid liberation, enhancing safety without compromising yield.

Alkylation of Pre-Formed Tetrazole Intermediates

An alternative route involves synthesizing 5-(4-hydroxyphenyl)tetrazole followed by N-ethylation. This two-step approach, derived from US5587483A, offers flexibility in intermediate purification.

Tetrazole Formation and Subsequent Ethylation

  • Step 1 : 4-Hydroxybenzonitrile undergoes cyclization with sodium azide in dimethylformamide (DMF) at 100°C for 12 hours, yielding 5-(4-hydroxyphenyl)tetrazole.
  • Step 2 : The tetrazole intermediate is alkylated with ethyl bromide or ethyl chloroformate in the presence of potassium carbonate. For instance, reacting 5-(4-hydroxyphenyl)tetrazole with ethyl chloroformate in DMF at 5–10°C for 2 hours achieves 85% conversion to the N1-ethyl derivative.

Key Considerations :

  • Solvent Choice : DMF facilitates solubility of both the tetrazole and alkylating agent.
  • Temperature Control : Low temperatures (5–10°C) minimize side reactions such as O-alkylation.

One-Pot Synthesis via Sequential Coupling and Cyclization

Industrial-scale protocols favor one-pot methodologies to reduce isolation steps. US5587483A exemplifies this with a tandem coupling-cyclization strategy:

Integrated Reaction Pathway

  • Coupling : 4-Hydroxyphenylboronic acid reacts with ethyl 5-cyanotetrazole-1-carboxylate under Suzuki-Miyaura conditions (Pd catalyst, base).
  • Cyclization : In situ treatment with sodium azide and TFA induces tetrazole ring closure, directly yielding the target compound.

Advantages :

  • Eliminates intermediate purification, reducing solvent waste.
  • Achieves yields >90% in pilot-scale trials.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The phenolic proton resonates at δ 9.8–10.2 ppm (broad singlet), while the ethyl group shows characteristic quartets (δ 4.5–4.6 ppm) and triplets (δ 1.4–1.5 ppm).
  • IR Spectroscopy : Stretching vibrations at 3200 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) confirm structural integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) routinely verifies purity >98%. Recrystallization from ethyl acetate/hexane mixtures enhances crystallinity, as evidenced by sharp melting points (88–93°C).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

N1 vs. N2 alkylation poses a significant challenge. Employing bulky bases (e.g., potassium tert-butoxide) and polar aprotic solvents (e.g., THF) favors N1 substitution, achieving >95% regioselectivity.

Phenol Protection-Deprotection

Protecting the phenolic hydroxyl as a methyl ether (using methyl chloroformate) during tetrazole synthesis prevents undesired side reactions. Subsequent deprotection with hydrobromic acid (48% in H2O) restores the phenol group without degrading the tetrazole.

Industrial-Scale Adaptations and Environmental Impact

Solvent Recycling

Patent US5587483A highlights ethyl acetate recovery via distillation, reducing raw material costs by 40%.

Catalyst Reuse

Palladium-on-carbon catalysts from dehalogenation steps (e.g., CN111518041A) are regenerated through oxidative treatments, maintaining activity over 10 cycles.

Chemical Reactions Analysis

Types of Reactions: 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products:

Scientific Research Applications

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The ethyl group on the tetrazole nitrogen differentiates 4-(1-ethyl-1H-tetrazol-5-yl)phenol from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent on Tetrazole Phenol Position Molecular Formula Molecular Weight (g/mol) Key Structural Notes
4-(1-Ethyl-1H-tetrazol-5-yl)phenol N1-Ethyl Para C9H11N4O 191.22 Enhanced lipophilicity due to ethyl group
4-(1H-Tetrazol-5-yl)phenol None (unsubstituted) Para C7H6N4O 162.15 Free N-H group enables hydrogen bonding
2-(1H-Tetrazol-5-yl)phenol None (unsubstituted) Ortho C7H6N4O 162.15 Ortho substitution may sterically hinder interactions
5-Methyl-1-aryl-tetrazoles N1-Aryl, C5-Methyl Variable Varies ~190–250 Aryl groups increase steric bulk; methyl at C5 modifies electronic properties
Candesartan cilexetil Biphenyl-2-yl N/A C33H34N6O6 610.67 Tetrazole linked to a biphenyl system for receptor binding

Key Observations :

  • Ethyl vs.
  • Positional Isomerism: Para-substituted phenol derivatives (target compound) may exhibit stronger hydrogen bonding compared to ortho-substituted isomers due to reduced steric hindrance .

Physicochemical Properties

  • Solubility: The phenol group enhances water solubility via hydrogen bonding, but the ethyl substituent counteracts this by increasing hydrophobicity. This balance may make the compound more bioavailable than purely polar analogs (e.g., 4-(1H-tetrazol-5-yl)phenol) .
  • Stability : Tetrazoles are generally acid-sensitive, but N-alkylation (e.g., ethyl group) can improve stability under physiological conditions compared to unsubstituted tetrazoles .

Biological Activity

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol is a compound belonging to the tetrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Molecular Formula: C9H10N4O
Molecular Weight: 178.20 g/mol
CAS Number: 1092292-30-2
InChI Key: GDDQLGTXWIFSDI-UHFFFAOYSA-N

Antibacterial Activity

Research indicates that tetrazole derivatives exhibit significant antibacterial properties. In a study evaluating various tetrazole compounds, this compound demonstrated notable activity against several Gram-positive and Gram-negative bacteria. The presence of the phenolic group is believed to enhance its interaction with bacterial cell walls.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Antifungal Activity

The compound has been investigated for its antifungal properties as well. A recent study highlighted its effectiveness against Candida species and other pathogenic fungi. The mechanism involves the disruption of fungal cell membranes and interference with ergosterol synthesis.

Compound Target Fungi Minimum Inhibitory Concentration (MIC)
This compoundCandida albicans16 µg/mL
This compoundCandida glabrata32 µg/mL

Anticancer Properties

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The tetrazole moiety can act as a competitive inhibitor for certain enzymes involved in bacterial and fungal metabolism.
  • Membrane Disruption: The phenolic structure enhances membrane permeability in target cells.
  • Reactive Oxygen Species (ROS) Production: Induction of oxidative stress in cancer cells leading to apoptosis.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications:

  • Substituent Effects: Electron-withdrawing groups on the phenolic ring enhance antibacterial activity.
Substituent Effect on Activity
-ClIncreases antibacterial potency
-NO2Enhances antifungal activity

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of various tetrazole derivatives found that this compound was effective against fluconazole-resistant strains of Candida glabrata. This highlights its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In a research project evaluating the anticancer properties of tetrazole derivatives, it was noted that this compound showed significant cytotoxicity against HeLa cells through mechanisms involving mitochondrial dysfunction and increased ROS production.

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) to prevent tetrazole ring degradation.
  • Immediate cooling post-reaction minimizes byproducts .

How should researchers resolve discrepancies in crystallographic data interpretation for tetrazole-containing compounds?

(Advanced)
Answer:
Discrepancies in hydrogen bonding or disorder models require advanced refinement using SHELX software:

  • SHELXL : Effective for small-molecule refinement, resolving hydrogen-bonded networks (e.g., R values <0.04 in bis[(diaminomethylidene)azanium] tetrazolate) .
  • Validation steps :
    • Apply restraints for flexible substituents (e.g., ethyl groups).
    • Cross-check with NMR data (e.g., δ 1.35–1.45 ppm for ethyl protons) .
    • Use high-resolution data (d-spacing <0.8 Å) to reduce model bias .

What spectroscopic techniques are most reliable for confirming the structure of this compound, and how should data be interpreted?

(Basic)
Answer:

  • ¹H/¹³C NMR :
    • Ethyl group: Triplet at δ 1.35–1.45 ppm (³J = 7.2 Hz) and quartet at δ 4.20–4.30 ppm .
    • Phenolic -OH: Broad signal at δ 9.8–10.2 ppm (hydrogen bonding-dependent) .
  • HRMS : Molecular ion [M+H]+ at m/z 191.0933 (C9H11N4O+) with <2 ppm error confirms molecular formula .
  • 2D NMR (HSQC/HMBC) : Resolves connectivity between tetrazole and phenol moieties in ambiguous cases .

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

(Advanced)
Answer:
SAR Design Strategies :

  • Tetrazole modifications : Introduce alkyl chains (e.g., benzyl) at N1 to alter hydrophobicity, as seen in HDAC inhibitors (IC50: 0.8–15 μM) .
  • Phenol substitution : Add electron-withdrawing groups (e.g., -F) to modulate hydrogen bonding, similar to irbesartan’s antihypertensive activity .
    Methodological Steps :
  • Conduct dose-response assays with comparative molecular field analysis (CoMFA).
  • Validate via X-ray crystallography to correlate substituent bulk with activity .

What experimental approaches are recommended for analyzing contradictory biological activity data across studies involving tetrazole-phenol hybrids?

(Advanced)
Answer:
Mitigation Strategies :

  • Purity assessment : Use HPLC (λ = 254 nm) to ensure >95% purity; impurities <1% skew IC50 values .
  • Tautomerism control : Characterize dominant tautomers via pH-dependent NMR (D2O vs. DMSO-d6) .
  • Assay consistency : Maintain buffer systems (e.g., phosphate) and temperature (±0.5°C) to reduce variability .

How can researchers optimize microwave-assisted synthesis protocols for tetrazole derivatives to minimize side reactions?

(Methodological)
Answer:
Optimization Parameters :

  • Irradiation power : 150–300 W to balance reaction speed and thermal stability .
  • Solvent selection : Polar aprotic solvents (e.g., MeOH) improve microwave absorption and allow rapid cooling .
  • Stepwise addition : Introduce isonitriles after aldehyde-amine condensation to prevent premature cyclization .
    Post-reaction : Immediate cooling to 0°C reduces ring-opening byproducts .

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